molecular formula C29H32ClN3O5 B11829571 Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester

Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester

Cat. No.: B11829571
M. Wt: 538.0 g/mol
InChI Key: QFDJBGANGUMESG-UHFFFAOYSA-N
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Description

The compound Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester is a carbamic acid ester featuring:

  • A biphenyl group at the N-position.
  • A piperidinyl ester moiety linked via a propyl chain containing an amide bond to a substituted phenyl ring (2-chloro-4-hydroxymethyl-5-methoxy).

Properties

Molecular Formula

C29H32ClN3O5

Molecular Weight

538.0 g/mol

IUPAC Name

[1-[3-[2-chloro-4-(hydroxymethyl)-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C29H32ClN3O5/c1-37-27-18-26(24(30)17-21(27)19-34)31-28(35)13-16-33-14-11-22(12-15-33)38-29(36)32-25-10-6-5-9-23(25)20-7-3-2-4-8-20/h2-10,17-18,22,34H,11-16,19H2,1H3,(H,31,35)(H,32,36)

InChI Key

QFDJBGANGUMESG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)NC(=O)CCN2CCC(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the piperidinyl ester group in formula (VI) reacts with the aldehyde-containing compound of formula (IV). Optimal conditions include heating the mixture to 75°C for 2 hours in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The elimination of hazardous reducing agents like lithium borohydride or lithium aluminium hydride enhances safety and reduces metal waste.

Advantages Over Traditional Methods

Earlier three-step processes required:

  • Coupling of methyl 4-(acryloylamino)-5-chloro-2-methoxybenzoate with biphenyl-2-ylcarbamic acid piperidin-4-yl ester.

  • Reduction to the alcohol oxidation level.

  • Oxidation to the aldehyde.
    The single-step method bypasses these stages, achieving a 92% yield with 99.5% purity, as confirmed by HPLC.

Synthesis of Piperidinyl Ester Intermediates

The 4-piperidinyl ester moiety is synthesized via hydrogenation and amine coupling. US7547789B2 outlines a three-step process:

Hydrogenation of 1-tert-Butoxycarbonyl-4-Piperidone

Ethylamine reacts with 1-tert-butoxycarbonyl-4-piperidone in ethanol under 1–5 bar hydrogen pressure using palladium or platinum catalysts. This step yields 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine at 80–85% conversion efficiency.

Amide Bond Formation

The intermediate reacts with phenylacetyl chloride derivatives using carbonyldiimidazole (CDI) as a coupling agent. Optimal conditions include:

  • Temperature: 10–80°C

  • Solvent: Ethyl acetate or methyl tert-butyl ether

  • Yield: 78–82%

Deprotection and Esterification

Treatment with HCl in dichloromethane removes the tert-butoxycarbonyl (Boc) group, followed by esterification with biphenyl-2-ylcarbamic acid chloride. This step achieves 88% yield with <1% impurities.

Chlorophenyl Hydroxymethylation and Amination

The 2-chloro-4-(hydroxymethyl)-5-methoxyphenylamino group is synthesized via chlorination and reductive amination. Key steps include:

Chlorination of Pyridone Intermediates

Using POCl₃ and PCl₅ at 115°C for 2 hours, 3-cyano-4-methyl-2-pyridone is converted to 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is distilled off, achieving 90% chlorination efficiency.

Hydrolysis and Reductive Amination

The cyano group is hydrolyzed to an amide using concentrated H₂SO₄ at 90°C, followed by bromine-mediated amination in NaOH at 70°C. This yields 2-chloro-3-amino-4-methylpyridine with 85% purity.

O-Carbamate Directed Metalation for Regioselective Functionalization

The ACS Chemical Reviews article highlights the use of O-carbamate groups to direct ortho-lithiation, enabling precise functionalization of the biphenyl moiety.

Ortho-Lithiation Mechanism

The aryl O-carbamate group acts as a directed metalation group (DMG), facilitating lithiation at the ortho position using LDA (lithium diisopropylamide) in THF at −78°C. This step is critical for introducing the hydroxymethyl group.

Electrophilic Quenching

Quenching the lithiated intermediate with formaldehyde or DMF provides the hydroxymethyl or formyl derivatives, respectively. Yields vary based on electrophile:

Electrophile (E+)ProductYield (%)
HCHOHydroxymethyl85
DMFFormyl73
CO₂Carboxylic acid73

Industrial-Scale Optimization

For large-scale production, the single-step coupling method is preferred due to its scalability and reduced environmental impact. Key parameters include:

  • Solvent Recovery : THF is recycled with 95% efficiency via distillation.

  • Catalyst Loading : Palladium catalysts are used at 0.5 mol% to minimize costs.

  • Quality Control : In-process checks via FTIR and NMR ensure intermediate purity >99% .

Chemical Reactions Analysis

Functional Group Reactivity

Functional Group Reaction Type Conditions Products/Outcomes References
Carbamate (Boc Group) Acidic hydrolysisTrifluoroacetic acid (TFA)Cleavage to release CO₂ and primary amine; forms tertiary butyl cation intermediate
Ester (Piperidinyl) Alkaline hydrolysisNaOH/H₂O or enzymatic (esterases)Hydrolysis to carboxylic acid and piperidinol; critical in metabolic degradation
Hydroxymethyl (–CH₂OH) OxidationKMnO₄ (acidic conditions)Forms carboxylic acid (–COOH); potential metabolite in hepatic pathways
Chloro (–Cl) Nucleophilic substitutionNot observed under mild conditionsAromatic chloro group is electron-withdrawing; directs electrophilic substitution meta
Methoxy (–OCH₃) DemethylationBBr₃ (Lewis acid)Converts to phenolic (–OH) group; alters electronic properties of aromatic ring

Amide Bond Formation

  • Reactants : Biphenyl-2-ylamine and chloro-hydroxymethyl-methoxyphenyl carboxylic acid derivative.

  • Coupling Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).

  • Outcome : Forms the central amide linkage ([3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]) .

Carbamate Protection

  • Reactants : Tert-butyl dicarbonate (Boc₂O) and the secondary amine intermediate.

  • Conditions : Mild base (e.g., DMAP, triethylamine) in anhydrous THF.

  • Outcome : Introduces the Boc-protected carbamate group, enhancing stability during synthesis .

Hydrolytic Degradation

  • Ester Hydrolysis : At physiological pH (7.4), the piperidinyl ester undergoes slow hydrolysis, forming a carboxylic acid and 4-piperidinol. This is accelerated in alkaline conditions (e.g., intestinal fluids) .

  • Carbamate Stability : The Boc group remains stable under neutral conditions but rapidly cleaves in acidic environments (e.g., gastric fluid), releasing CO₂ .

Oxidative Metabolism

  • Hydroxymethyl Oxidation : Liver cytochrome P450 enzymes oxidize the –CH₂OH group to –COOH, producing a polar metabolite excreted renally .

Structural Influence on Reactivity

  • Biphenyl Moietу : Enhances lipophilicity but reduces aqueous solubility. The aromatic system participates in π-π stacking but is chemically inert under standard conditions .

  • Piperidinyl Ester : The steric bulk of the piperidine ring slows ester hydrolysis compared to simpler alkyl esters .

Comparative Stability Data

Parameter Value Conditions Significance
Half-life (pH 7.4) 12.3 hoursPhosphate buffer, 37°CIndicates moderate stability in physiological fluids
LogP 3.8Calculated (PubChem)High lipophilicity supports membrane permeability
Enzymatic Hydrolysis t₁/₂ = 45 minutesHuman plasma, 37°CRapid ester cleavage by plasma esterases

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as possessing muscarinic antagonist and β2 adrenergic receptor agonist activity. These properties make it a candidate for developing treatments for pulmonary disorders such as chronic obstructive pulmonary disease (COPD) and asthma . The ability to modulate these receptors can lead to therapeutic effects in respiratory conditions by relaxing bronchial muscles and reducing inflammation .

Biological Research

In biological studies, this compound can serve as a probe for investigating enzyme inhibition and receptor binding interactions. Its structure allows it to interact selectively with specific proteins, making it useful in studying the mechanisms of action of various biological pathways . For instance, similar compounds have shown potential in raising endocannabinoid levels in the brain, suggesting applications in neuropharmacology .

Organic Synthesis

As a versatile building block, Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester can be utilized in synthesizing more complex organic molecules. It can participate in various organic transformations, facilitating the development of new materials or therapeutic agents .

Industrial Applications

The compound's unique properties may also find applications in the production of specialty chemicals and polymers with tailored functionalities. Its ability to form specific interactions can lead to materials with enhanced performance characteristics in various industrial applications.

Case Study 1: Treatment of Pulmonary Disorders

Research has demonstrated that derivatives of this compound exhibit significant activity as muscarinic antagonists. In preclinical models, these compounds have shown efficacy in reducing airway resistance and improving lung function in animal models of asthma and COPD .

Case Study 2: Neuropharmacological Studies

In studies investigating endocannabinoid metabolism, similar piperidine/piperazine carbamates have been shown to inhibit enzymes involved in the degradation of endocannabinoids, leading to increased levels of these compounds in the brain. This suggests potential therapeutic implications for conditions such as anxiety and chronic pain .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs and their differentiating features:

Compound Name (CAS/Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol) XLogP3 Key Properties/Applications
Target Compound Biphenyl-carbamic acid piperidinyl ester Chloro, hydroxymethyl, methoxy, amide linkage ~450 (estimated) ~3.5* Speculative anticancer activity
Carbamic acid, [1,1'-biphenyl]-2-yl-... Biphenyl-carbamic acid piperidinyl ester None (simpler ester) 296.4 2.5 Moderate lipophilicity
Methylcarbamic acid biphenyl-3-yl ester Biphenyl-carbamic acid ester Methyl group at N-position 227 (MS data) Low synthetic yield (9%)
Carbamic acid, butylmethyl-, methyl ester Simple carbamate Butylmethyl and methyl ester Anticancer activity in natural extracts
Bromohexyl carbamic acid benzyl ester Halogenated carbamate Bromohexyl chain, benzyl ester Hydrolysis susceptibility, medicinal applications

*Estimated based on increased lipophilicity from substituents.

2.3 Physicochemical Properties
  • Lipophilicity : The target compound’s XLogP3 (~3.5) is higher than ’s analog (2.5), attributed to the chloro, methoxy, and hydroxymethyl groups. This enhances membrane permeability but may reduce aqueous solubility .
  • Stability : The ester and amide bonds may confer susceptibility to hydrolysis, similar to brominated carbamates (). The hydroxymethyl group could undergo metabolic oxidation or conjugation .

Biological Activity

Carbamic acid derivatives, particularly those containing piperidine and biphenyl moieties, have gained attention in medicinal chemistry due to their diverse biological activities. The compound “Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester” is a complex structure that potentially exhibits significant pharmacological properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a carbamate functional group linked to a biphenyl and a piperidine ring, which are known to contribute to its biological activity. The presence of the chloro and methoxy groups on the aromatic ring enhances its interaction with biological targets.

1. Inhibition of Enzymes

Research indicates that similar carbamate compounds, such as URB602, act as inhibitors of monoacylglycerol lipase (MGL), which is involved in endocannabinoid metabolism. URB602 has been shown to elevate levels of 2-arachidonoylglycerol (2-AG) in the brain by inhibiting MGL through a noncompetitive mechanism, suggesting that our compound may exhibit similar inhibitory effects on MGL or related serine hydrolases .

2. Endocannabinoid System Modulation

Piperidine-based carbamates have also been noted for their ability to raise brain endocannabinoid levels and produce behavioral effects dependent on cannabinoid receptors in animal models. This suggests potential therapeutic applications in pain management and neuroprotection .

3. Structure-Activity Relationships (SAR)

Studies on related compounds reveal that modifications on the piperidine ring can significantly affect inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) and MGL. The presence of specific substituents can enhance selectivity and efficacy, indicating that our compound's design may be optimized for targeted enzyme inhibition .

Case Studies

Several studies have explored the biological activities of carbamate derivatives:

  • Study on Piperidine Carbamates : This study demonstrated that modifications to the piperidine ring could lead to selective inhibition of MAGL or dual inhibition of both MAGL and FAAH, highlighting the importance of structural optimization .
  • URB602 Mechanism Investigation : URB602 was shown to inhibit MGL through a reversible mechanism, increasing 2-AG levels without affecting other endocannabinoids. This positions it as a valuable tool for studying endocannabinoid signaling pathways .

Data Tables

Compound NameTarget EnzymeIC50 (μM)Mechanism of ActionReference
URB602MGL223 ± 63Noncompetitive
Carbamate AFAAHVariesIrreversible
Carbamate BMAGLVariesSelective

Q & A

Q. What synthetic strategies are employed for constructing the carbamate and piperidinyl ester linkages in this compound?

The synthesis involves coupling reactions using activating agents like diimidazol-1-ylmethanone and catalytic DMAP in dry acetonitrile under reflux. For example, the carbamate group is formed via reaction of an amine with a carbonyl intermediate, followed by esterification of the piperidinyl moiety. Purification typically employs column chromatography (e.g., cyclohexane/EtOAC gradients) and recrystallization .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Key techniques include:

  • Mass spectrometry (MS) for molecular weight confirmation (e.g., observed m/z 227 [M+] in related analogs).
  • ¹H NMR to verify substituent positions and stereochemistry.
  • Chromatographic methods (HPLC, TLC) to assess purity and isolate intermediates .

Q. How is the compound's stability assessed under varying storage or experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation.
  • Solubility profiling in solvents like DMSO or acetonitrile.
  • pH-dependent hydrolysis assays to identify labile functional groups (e.g., ester or carbamate bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for structurally related carbamate derivatives?

Contradictions often arise from differences in reaction conditions (e.g., solvent choice, temperature, or catalyst loading). Systematic optimization involves:

  • Design of experiments (DoE) to test variables like reaction time, stoichiometry, and protecting group strategies.
  • Comparative analysis of methodologies from independent studies (e.g., Taber vs. Feldman routes) to identify critical steps affecting yield .

Q. What in vitro and in vivo models are used to evaluate the compound's dual pharmacology (MABA activity) in COPD research?

  • In vitro : Binding assays for muscarinic (M3) and β2-adrenergic receptors to quantify antagonist/agonist potency.
  • In vivo : Guinea pig bronchoprotection models to assess 24-hour bronchodilation efficacy.
  • Clinical correlation : Phase 2b trials measuring trough FEV1 improvements in COPD patients .

Q. What strategies improve bioavailability and lung selectivity for inhalation delivery of this compound?

Key approaches include:

  • Particle engineering to optimize aerodynamic diameter (1–5 µm) for deep lung deposition.
  • Crystalline form screening to enhance stability and dissolution rates.
  • Prodrug modifications to reduce systemic absorption, as demonstrated by high lung-to-plasma ratios in preclinical studies .

Methodological Considerations

Q. How should researchers design experiments to validate the compound's metabolic pathways?

  • In vitro metabolism : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., ester hydrolysis products).
  • LC-MS/MS for metabolite profiling.
  • CYP enzyme inhibition assays to assess drug-drug interaction risks .

Q. What computational tools aid in predicting structure-activity relationships (SAR) for biphenyl carbamate derivatives?

  • Molecular docking (e.g., AutoDock Vina) to model interactions with muscarinic/β2 receptors.
  • QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis outcomes?

  • Implement quality-by-design (QbD) principles to control critical process parameters (CPPs).
  • Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time reaction monitoring .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Nonlinear regression (e.g., sigmoidal Emax models) to estimate EC50/IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in bronchoprotection assays .

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